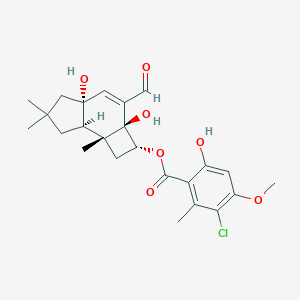

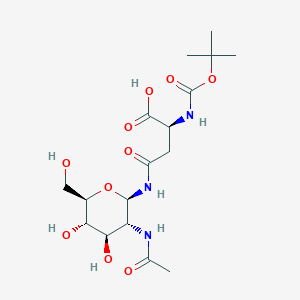

Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

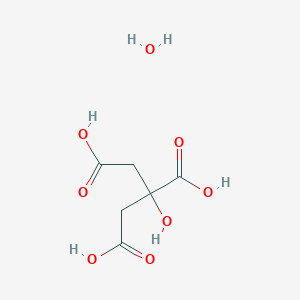

The compound “Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine” is a type of glycopeptide. Glycopeptides are often found in nuclear and cytoplasmic proteins .

Synthesis Analysis

The synthesis of this compound involves the direct glycosylation of Nα - (9-fluorenylmethyloxycarbonyl)amino acid pentafluorophenyl esters ( Nα -Fmoc-AA-OPfp’s). The synthesis of the required Ser (β- d -Glc p NAc) and Thr (β- d -Glc p NAc) building blocks poses special problems arising from the 2-amino substituent in the corresponding glycosyl donors .Molecular Structure Analysis

The molecular structure of this compound involves a glycosidic linkage to the side chain hydroxyls of serine (Ser) and threonine (Thr) residues .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the activation of donors with a 2- N -acyl group which provides relatively unreactive oxazoline intermediates .Applications De Recherche Scientifique

Synthesis and Analogue Studies Research has focused on the synthesis of various analogues of Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine and their potential applications. Kaylor and Risley (2001) described the synthesis of four analogues, showing the compound's versatility in forming different activated carboxylic acids (Kaylor & Risley, 2001). Similarly, Hoffmann et al. (1996) synthesized C-glycosidic analogues, revealing the compound's utility in forming reversed amide bonds and its potential in peptide synthesis (Hoffmann et al., 1996). Tamura and Okai (1984) also focused on synthesizing analogs containing different glycosylamines, emphasizing the compound's role in the formation of complex molecular structures (Tamura & Okai, 1984).

Structural Analysis and Molecular Interactions Delbaere (1974) conducted an X-ray analysis to understand the molecular and crystal structures, providing insights into the glucopyranose ring conformations and the glucose-asparagine linkage, which is critical for understanding the compound's biological interactions (Delbaere, 1974). Urge et al. (1992) synthesized Fmoc-protected, glycosylated asparagines, which could be significant in the automated synthesis of glycopeptides, an important area in protein research and drug development (Urge et al., 1992).

Spectrometric Analysis for Biological Applications The compound's utility in spectrometric analysis has been demonstrated in various studies. Maury and Kärkkäinen (1979) developed a specific and sensitive method for the identification of GlcNAc-Asn in biological materials, underlining the compound's significance in diagnostic procedures and disease phase assessment (Maury & Kärkkäinen, 1979).

Peptide Synthesis and Glycopeptide Formation The compound's role in peptide synthesis and glycopeptide formation has been explored in various studies. For instance, Sakura et al. (1985) synthesized novel L-asparagine and L-glutamine derivatives, showcasing the potential of this compound in peptide chemistry (Sakura et al., 1985).

Propriétés

IUPAC Name |

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O10/c1-7(22)18-11-13(25)12(24)9(6-21)29-14(11)20-10(23)5-8(15(26)27)19-16(28)30-17(2,3)4/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H,18,22)(H,19,28)(H,20,23)(H,26,27)/t8-,9+,11+,12+,13+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKMLCHQJOPFTE-WBXKCMFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451515 |

Source

|

| Record name | Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137255-40-4 |

Source

|

| Record name | Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

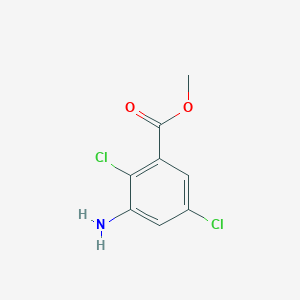

![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)